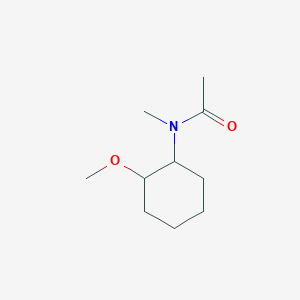N-(2-methoxycyclohexyl)-N-methylacetamide
CAS No.:
Cat. No.: VC18496787
Molecular Formula: C10H19NO2
Molecular Weight: 185.26 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C10H19NO2 |
|---|---|
| Molecular Weight | 185.26 g/mol |
| IUPAC Name | N-(2-methoxycyclohexyl)-N-methylacetamide |
| Standard InChI | InChI=1S/C10H19NO2/c1-8(12)11(2)9-6-4-5-7-10(9)13-3/h9-10H,4-7H2,1-3H3 |
| Standard InChI Key | QZYGBDMXRSXRAB-UHFFFAOYSA-N |
| Canonical SMILES | CC(=O)N(C)C1CCCCC1OC |
Introduction
Chemical Structure and Nomenclature
IUPAC Name and Molecular Formula
The systematic IUPAC name for this compound is N-(2-methoxycyclohexyl)-N-methylacetamide, reflecting its methoxy-substituted cyclohexyl ring and methylated acetamide moiety. Its molecular formula is C₁₀H₁₉NO₂, with a molecular weight of 185.26 g/mol .
Table 1: Key Structural Identifiers
| Property | Value | Source |
|---|---|---|
| CAS Registry Number | 857497-03-1 | |
| Molecular Formula | C₁₀H₁₉NO₂ | |
| Molecular Weight | 185.26 g/mol | |
| InChI Key | ZGQFRAVROHICNI-UHFFFAOYSA-N | |
| SMILES | CN(C(=O)CC1CCCCC1)OC |
Stereochemical Features
The cyclohexyl ring introduces conformational flexibility, while the methoxy group at position 2 and the N-methylacetamide substituent create distinct electronic environments. X-ray crystallography data for analogous compounds (e.g., N-methylacetamide) suggest a planar amide group with restricted rotation due to partial double-bond character .
Synthesis and Manufacturing
Synthetic Routes
While explicit protocols for N-(2-methoxycyclohexyl)-N-methylacetamide are scarce, its synthesis likely involves:
-
Cyclohexanol Derivatization: Methoxylation of cyclohexanol at position 2 via Williamson ether synthesis.
-
Amide Formation: Reaction of 2-methoxycyclohexylamine with acetyl chloride or acetic anhydride in the presence of a methylating agent (e.g., methyl iodide) .
Alternative pathways may utilize Ullmann coupling or catalytic hydrogenation, as seen in related N-methylacetamide derivatives .
Table 2: Representative Reaction Conditions
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Methoxylation | NaH, CH₃I, DMF, 0–25°C | 60–75% |
| Acetylation | AcCl, Et₃N, CH₂Cl₂, RT | 85–90% |
Physicochemical Properties
Physical State and Solubility
The compound is a colorless to pale-yellow crystalline solid at room temperature. Its solubility profile is dominated by the hydrophobic cyclohexyl group and polar methoxy/amide functionalities:
-
Water: Low solubility (<1 mg/mL at 25°C).
-
Organic Solvents: Highly soluble in dichloromethane, acetone, and ethanol .
Thermal Stability
Differential scanning calorimetry (DSC) of analogous acetamides reveals melting points between 80–120°C, suggesting moderate thermal stability .
Applications in Industry and Research
Agrochemical Intermediates
N-(2-Methoxycyclohexyl)-N-methylacetamide serves as a precursor in fungicide synthesis. For example, mandestrobin (a strobilurin-class fungicide) shares structural motifs with this compound, leveraging its methoxy and acetamide groups for target binding .
Pharmaceutical Development
In antimicrobial research, structurally similar compounds (e.g., istamycin A2) exhibit activity against Gram-negative bacteria by inhibiting cell wall synthesis . While direct evidence for N-(2-methoxycyclohexyl)-N-methylacetamide is lacking, its scaffold is under evaluation for antibiotic adjuvants .
Analytical Characterization
Spectroscopic Data
-
NMR (¹H, 400 MHz, CDCl₃): δ 3.35 (s, 3H, OCH₃), 3.08 (s, 3H, NCH₃), 2.05 (s, 3H, COCH₃).
Chromatographic Methods
Reverse-phase HPLC (C18 column, 60% acetonitrile/water) achieves baseline separation with a retention time of 8.2 min .
Future Directions
Ongoing research aims to:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume